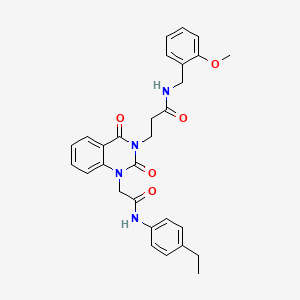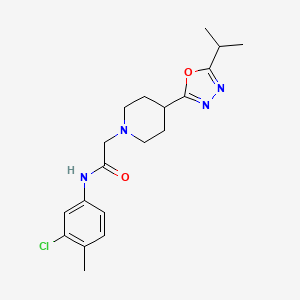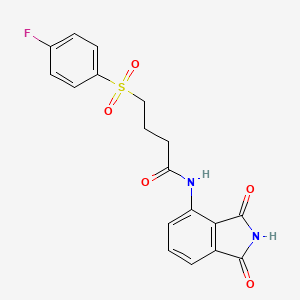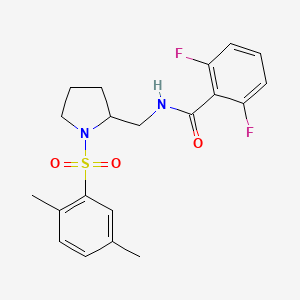![molecular formula C20H15ClN6O3 B3019419 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207020-25-4](/img/structure/B3019419.png)
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" is a complex molecule that appears to be a derivative of several heterocyclic compounds, including oxadiazole, triazole, and dihydropyrrolo[3,4-d]triazole. These heterocycles are known for their diverse biological activities and are often explored for their potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been achieved by the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole . Additionally, the synthesis of dihydropyrrolo[3,4-d]triazoles has been reported through the reaction of 1-aryl-5-(azidomethyl)-4-chloro-1H-imidazoles with terminal acetylenes in the presence of a copper catalyst, followed by a reaction with N-arylmaleimides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic moieties, such as 1,2,4-oxadiazole, 1,2,3-triazole, and dihydropyrrolo[3,4-d]triazole. These rings are known for their stability and potential interaction with biological targets. The presence of a 2-chlorophenyl group and a p-tolyl group suggests potential for varied chemical interactions due to the presence of both electron-withdrawing and electron-donating substituents.
Chemical Reactions Analysis
The compound likely undergoes typical reactions associated with its constituent heterocycles. For example, oxadiazoles can participate in nucleophilic substitution reactions due to the presence of an electron-deficient carbon atom . Triazoles are known for their ability to act as ligands in coordination chemistry due to the presence of nitrogen atoms . The dihydropyrrolo[3,4-d]triazole moiety could potentially engage in cycloaddition reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound is likely to exhibit properties typical of aromatic heterocycles, such as moderate to high stability and potential biological activity. The presence of chloro and tolyl substituents may influence the lipophilicity of the compound, which in turn could affect its pharmacokinetic properties. The compound's heterocyclic core may also contribute to its potential as a pharmacophore in drug design.
Mécanisme D'action
Propriétés
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3/c1-11-6-8-12(9-7-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRGZWFXBXOTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)





![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)


![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)
![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)
